Rhein-8-glucoside calcium salt
Description
Contextualization within Anthraquinone (B42736) Glycoside Chemistry
Rhein-8-glucoside (B192268) calcium salt belongs to the large family of chemical compounds known as anthraquinone glycosides. d-nb.info These molecules are characterized by a three-ring aromatic structure, the anthraquinone core, which is attached to one or more sugar moieties. In the case of rhein-8-glucoside, the aglycone (the non-sugar part) is rhein (B1680588), a dihydroxyanthraquinone carboxylic acid. wikipedia.orgmdpi.com This rhein molecule is linked to a glucose molecule at the C-8 position through an O-glycosidic bond. caymanchem.comnih.gov
The presence of the carboxylic acid group on the rhein structure allows for the formation of salts, such as the calcium salt. lookchem.com This alteration modifies the compound's physicochemical properties, such as its molecular weight and potentially its solubility. targetmol.com While the core bioactive structure remains the same, such changes can be significant in experimental settings. targetmol.com
Table 1: Comparison of Chemical Properties
| Property | Rhein-8-glucoside | Rhein-8-glucoside Calcium Salt |
|---|---|---|
| Molecular Formula | C₂₁H₁₈O₁₁ caymanchem.com | C₂₁H₁₆O₁₁Ca chemfaces.com |
| Molecular Weight | 446.4 g/mol caymanchem.com | 484.43 g/mol chemfaces.com |
| CAS Number | 34298-86-7 caymanchem.com | 113443-70-2 chemfaces.com |
| Appearance | Crystalline solid caymanchem.com | Yellow powder chemfaces.comchemfaces.com |
| Synonyms | Rhein 8-O-β-D-glucopyranoside caymanchem.com | Glucorhein, Rhein-8-O-β-D-glucopyranoside calcium salt chemicalbook.comlookchem.com |
Historical Perspectives of Research on Rhein and its Glucosides
The scientific investigation of compounds from rhubarb and similar plants has a long history, stemming from their use in traditional medicine. wikipedia.orgd-nb.info The aglycone, rhein, was first isolated in 1895, marking a pivotal step in understanding the chemical constituents of these plants. wikipedia.org Early research focused on the cathartic properties of rhubarb, which were attributed to its anthraquinone content. wikipedia.org
Subsequent research led to the isolation and characterization of various glycosides of rhein and other related anthraquinones. nih.govresearchgate.net These glycosidic forms, such as rhein-8-glucoside, were identified as major components in plants like Rheum palmatum L. chemfaces.com The study of these glycosides is important as they are often the primary form in which the active compounds exist within the plant. biosynth.com Furthermore, rhein-8-glucoside and its derivatives have been central to the semi-synthesis of other commercially important laxatives, such as sennosides (B37030) A and B. google.comgoogle.com Patents from the 1980s and 1990s describe processes where rheinanthrone-8-glucoside, a related compound, is oxidized to produce sennosides, which can then be converted to their calcium salts to improve stability or facilitate formulation. google.comgoogle.comgoogle.com This historical context highlights the compound's long-standing relevance in the field of natural product chemistry and pharmacology.
Current Research Landscape and Gaps Pertaining to this compound
The contemporary research landscape for rhein-8-glucoside and its calcium salt is focused on elucidating its specific biological activities and mechanisms of action. A notable area of investigation is its role as an inhibitor of human protein tyrosine phosphatase 1B (PTP1B). medchemexpress.comcaymanchem.com The inhibition of PTP1B is a significant area of interest for metabolic disease research. Studies have reported that rhein-8-glucoside and its calcium salt show inhibitory activity against this enzyme, with one study determining an IC₅₀ value of 11.5 μM. medchemexpress.comchemicalbook.comcaymanchem.com This research has been conducted on material isolated from the roots of Saussurea lappa. medchemexpress.comchemfaces.comtandfonline.com
Another area of active research is the compound's antibacterial properties. For instance, one study investigated the effects of rhein-8-O-β-D-glucopyranoside on the biofilm formation of Streptococcus mutans, a primary etiological agent of dental caries. researchgate.net Other research has pointed to potential protective effects in kidney cells, where rhein-8-O-β-D-glucopyranoside was found to inhibit high glucose-induced apoptosis in human mesangial cells through the regulation of specific signaling pathways. medchemexpress.com
Table 2: Selected Research Findings on Rhein-8-Glucoside
| Research Area | Finding | Organism/System Studied | Reference(s) |
|---|---|---|---|
| Enzyme Inhibition | Inhibits human protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 11.5 μM. | In vitro enzyme assay | medchemexpress.comchemfaces.comcaymanchem.com |
| Antibacterial Activity | Investigated for effects on biofilm formation of Streptococcus mutans. | In vitro bacterial culture | researchgate.net |
| Cellular Signaling | Inhibited high glucose-induced apoptosis of human mesangial cells by regulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway. | Human mesangial cells (in vitro) | medchemexpress.com |
| Purgative Action | Increases the purgative activity of sennoside A in a dose-dependent manner. | Mice (in vivo) | caymanchem.com |
Despite these promising areas of investigation, significant gaps in the research remain. A primary gap is the lack of studies directly comparing the biological efficacy and physicochemical properties of this compound with its free acid form. targetmol.com Often, the two are mentioned interchangeably, or the specific form used in a study is not clearly justified. chemicalbook.comlookchem.com The rationale for using the calcium salt—whether for enhanced stability, altered solubility, or different bioavailability—is not well-documented in the available academic literature. targetmol.com Consequently, it is often unclear if the observed biological effects are attributable to the glucoside itself or if the calcium salt form confers unique properties. Future research would benefit from head-to-head comparative studies to clarify these points and to better understand the potential therapeutic applications of this specific chemical entity.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;3-carboxy-9,10-dioxo-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2/t11-,16-,18+,19-,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBCAMVOFYHJP-WJGQHNSASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16CaO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150413 | |
| Record name | Rhein-8-glucoside calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113443-70-2 | |
| Record name | Rhein-8-glucoside calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113443702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhein-8-glucoside calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Chemodiversity of Rhein 8 Glucoside Calcium Salt Sources
Botanical Origins and Distribution within Medicinal Plants
The primary sources of Rhein-8-glucoside (B192268) and its calcium salt are plants known for producing a rich array of anthraquinone (B42736) derivatives. These compounds are typically sequestered in the roots and rhizomes of the plants.
Rheum palmatum L., commonly known as Chinese rhubarb, is a prominent botanical source of Rhein-8-glucoside. wikipedia.orgmedchemexpress.comcaymanchem.comchemfaces.com This perennial plant, belonging to the Polygonaceae family, has been a staple in traditional medicine for centuries, largely due to its rich concentration of anthraquinone compounds. researchgate.net Rhein-8-glucoside is one of several related glycosides isolated from the roots and rhizomes of this species. researchgate.net Research has consistently identified Rheum palmatum as a reliable origin for this compound. caymanchem.comchemfaces.com Other related species, such as Rheum undulatum, also contain rhein (B1680588) and its glycosides. wikipedia.org
| Compound Name | Anthraquinone Core |
|---|---|
| 1-methyl-8-hydroxyl-9,10-anthraquinone-3-O-β-D-(6'-O-cinnamoyl)glucopyranoside | Chrysophanol (B1684469) derivative |
| rhein-8-O-β-D-[6'-O-(3''-methoxyl malonyl)]glucopyranoside | Rhein |
| physcion-8-O-β-D-glucopyranoside | Physcion (B1677767) |
| chrysophanol-8-O-β-D-glucopyranoside | Chrysophanol |
| aloe-emodin-8-O-β-D-glucopyranoside | Aloe-emodin |
| emodin-8-O-β-D-glucopyranoside | Emodin (B1671224) |
| aloe-emodin-ω-O-β-D-glucopyranoside | Aloe-emodin |
| emodin-1-O-β-D-glucopyranoside | Emodin |
Rhein-8-glucoside calcium salt has also been isolated from the ethanol (B145695) extract of the roots of Saussurea lappa. chemfaces.commedchemexpress.com This plant, a member of the Asteraceae family, is a perennial herb found in the Himalayan region. nih.gov While Saussurea lappa is primarily known for its high concentration of sesquiterpene lactones, such as dehydrocostus lactone, its chemical profile also includes flavonoids, alkaloids, and various glycosides. researchgate.netcurrentsci.com The identification of this compound in this species demonstrates a point of chemodiversity, as anthraquinones are not the dominant class of secondary metabolites in this plant. medchemexpress.comresearchgate.net
Beyond Rheum and Saussurea, the aglycone of Rhein-8-glucoside, rhein, is found in other species. For instance, Cassia reticulata is another known source of rhein, suggesting the potential for the presence of its glycosides. wikipedia.org Anthraquinones as a class are distributed across several plant families, including Polygonaceae, Rhamnaceae, and Rubiaceae. researchgate.netwikipedia.org Further research into the full chemical composition of these plants may reveal a wider distribution of Rhein-8-glucoside and its salts.
Biosynthetic Pathways and Precursor Incorporation Studies
The formation of this compound in plants is a multi-step process involving the synthesis of the anthraquinone core followed by a specific glycosylation event.
Elucidation of Anthraquinone Core Biosynthesis
The biosynthesis of the anthraquinone skeleton, the core of rhein, occurs primarily through two major pathways in higher plants. plos.org
The Polyketide Pathway : This is a significant route for the formation of emodin-type anthraquinones like rhein. researchgate.netd-nb.info The process begins with starter molecules of acetyl-CoA and involves the sequential addition of several malonyl-CoA units. plos.org A key enzyme in this pathway is a type III polyketide synthase (PKS), such as chalcone (B49325) synthase (CHS), which catalyzes the condensation reactions to form a linear polyketide chain. plos.orgd-nb.info This chain then undergoes a series of cyclization and aromatization reactions to yield the tricyclic anthraquinone structure. d-nb.info
The Shikimate Pathway : This pathway provides an alternative route to the anthraquinone core, particularly for alizarin-type anthraquinones found in the Rubiaceae family. researchgate.netnih.gov It starts from chorismic acid, a key intermediate of the shikimate pathway itself. wikipedia.orgresearchgate.net Isochorismate synthase (ICS) is a critical enzyme that converts chorismic acid to isochorismate, a direct precursor for this class of anthraquinones. researchgate.net The final structure is formed by combining precursors from the shikimate pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.net
| Pathway | Primary Precursors | Key Enzymes/Intermediates | Resulting Anthraquinone Type |
|---|---|---|---|
| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA researchgate.netplos.org | Type III Polyketide Synthase (PKS), Chalcone Synthase (CHS) plos.orgd-nb.info | Emodin-type (e.g., Rhein) |
| Shikimate Pathway | Chorismic Acid, α-ketoglutarate, Isopentenyl pyrophosphate (IPP) d-nb.inforesearchgate.net | Isochorismate Synthase (ICS) researchgate.net | Alizarin-type |
Glycosylation Mechanisms and Enzyme Systems
The final step in the biosynthesis of Rhein-8-glucoside is glycosylation, the attachment of a glucose molecule to the rhein aglycone. This conversion is a crucial modification that often alters the solubility and biological disposition of the compound.
This reaction is catalyzed by enzymes known as uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). acs.org These enzymes facilitate the transfer of a glycosyl group, typically from a UDP-sugar donor like UDP-glucose, to the acceptor molecule (the anthraquinone). acs.org The glycosylation of anthraquinones generally occurs in the later stages of their biosynthetic pathway. nih.govacs.org
In Rheum palmatum, specific UGTs responsible for the glycosylation of emodin-type anthraquinones have been identified and characterized. acs.org For instance, research has pinpointed enzymes that catalyze the formation of emodin-6-O-β-d-glucoside. acs.org While the specific enzyme for the 8-O-glucosylation of rhein is a subject of ongoing research, these findings provide a strong model for the mechanism. The process involves the highly specific recognition of both the anthraquinone substrate and the sugar donor by the UGT, ensuring the correct glycoside is formed. acs.org Microbial systems, such as Absidia coerulea, have also demonstrated the ability to glycosylate various anthraquinones, including the formation of chrysophanol 8-O-beta-D-glucoside and physcion 8-O-beta-D-glucoside, further illustrating the enzymatic potential for these transformations. nih.gov
Calcium Complexation Pathways within the Plant Matrix
The formation of this compound within the plant is an example of metal complexation, a process where organic molecules bind with metal ions. Calcium is an essential macronutrient for plants, playing a critical role in various physiological and structural processes. nih.govnih.gov It is abundant in plant cells and is integral to cell signaling, enzyme regulation, and the structural integrity of cell walls and membranes. nih.gov
The specific pathways for the complexation of Rhein-8-glucoside with calcium in the plant matrix have not been fully elucidated in dedicated studies. However, insights can be drawn from research on similar compounds. Studies on other anthranoids have demonstrated their ability to chelate divalent cations like Ca²⁺. nih.gov The structure of Rhein-8-glucoside, featuring hydroxyl and carboxyl groups, provides potential sites for binding with calcium ions.
The process likely involves the following:
Uptake and Distribution of Calcium : Plants absorb calcium from the soil, and it is transported throughout the plant. Calcium ions are present in various cellular compartments, including the vacuole, cytoplasm, and apoplast.
Biosynthesis of Rhein-8-glucoside : Anthraquinones like rhein are synthesized in plants through the polyketide pathway. nih.gov This is followed by glycosylation, where a glucose molecule is attached to the rhein backbone to form Rhein-8-glucoside.
Chelation : In cellular environments where both Rhein-8-glucoside and free calcium ions are present, spontaneous complexation can occur. The stability of the resulting calcium salt would depend on the local pH, the concentration of both the compound and the ion, and the presence of competing molecules. Research on a related anthranoid, vismiaphenone H, indicated that significant amounts of its calcium complex can form within cells, suggesting a similar potential for Rhein-8-glucoside. nih.gov
Influence of Environmental and Cultivation Factors on Compound Accumulation
The concentration of secondary metabolites in plants, including anthraquinone glycosides, is not static. It is significantly influenced by a combination of genetic, environmental, and cultivation factors. These factors can alter the plant's metabolic processes, leading to variations in the accumulation of compounds like Rhein-8-glucoside.
Environmental Factors:
Climate : General climatic conditions, including temperature and rainfall, play a crucial role. For instance, Cassia angustifolia is widely cultivated in the warmer climate of southern India. nih.gov
Sunlight : The duration and intensity of sunshine can affect the biosynthesis of phenolic compounds. Studies on other plants have shown a positive correlation between sunshine duration and the content of flavonoids, a class of compounds related to anthraquinones. researchgate.net
Soil Characteristics : The composition and quality of the soil, including its pH and nutrient content (such as calcium availability), can directly impact the synthesis of secondary metabolites and the potential for complexation. researchgate.net
Cultivation Factors:
Harvest Time : The concentration of phytochemicals can vary with the developmental stage of the plant. The timing of harvest is, therefore, a critical factor in maximizing the yield of the desired compound.
Table 2: Factors Influencing Rhein-8-Glucoside Accumulation
| Factor | Influence |
| Genetics | The inherent genetic makeup of the plant species and variety is the primary determinant of its capacity to produce Rhein-8-glucoside. |
| Climate | Temperature, rainfall, and regional weather patterns affect overall plant growth and metabolic activity. researchgate.net |
| Sunlight | Duration and intensity of light can stimulate the production of phenolic compounds. researchgate.net |
| Soil | Nutrient availability (including calcium), pH, and soil type influence the plant's biochemical pathways. researchgate.net |
| Cultivation | Practices such as fertilization, irrigation, and pest control can modify compound yields. |
| Harvesting | The timing and method of harvesting can impact the final concentration of the compound in the raw material. |
Isolation, Purification, and Derivatization Strategies for Rhein 8 Glucoside Calcium Salt
Advanced Extraction Methodologies from Natural Matrices
The initial step in obtaining rhein-8-glucoside (B192268) calcium salt involves its extraction from plant materials. The efficiency of this process is highly dependent on the chosen method and the optimization of its parameters.
Conventional solvent extraction remains a fundamental technique for obtaining anthraquinone (B42736) glycosides. The choice of solvent is critical, as rhein-8-glucoside exhibits varying solubility in different solvents. It is soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents, which are often used in extraction processes. chemicalbook.com The optimization of solvent-based extraction involves manipulating several key factors to maximize the yield and purity of the target compound.
Research on the extraction of similar phenolic glycosides has shown that factors such as the concentration of the ethanol-water mixture, extraction time, number of extraction cycles, and the solvent-to-solid ratio significantly impact the extraction efficacy. researchgate.net For instance, in the extraction of phenolic glycosides from Rhizoma Curculigins, an optimized process involved refluxing with 70% ethanol. researchgate.net Similarly, for the extraction of rhein (B1680588) from Senna alata, 95% v/v ethanol was found to be the optimal solvent, corroborating that rhein is a partially lipophilic anthraquinone with better solubility in organic solvents. mdpi.com
The optimization process often employs statistical methods like the Box-Behnken design (BBD) or simplex centroid design to systematically evaluate the effects of multiple variables. mdpi.comtjnpr.org Key parameters that are typically optimized include:
Solvent Composition: The ratio of organic solvent (e.g., ethanol, methanol) to water is a crucial factor.
Temperature: Increased temperatures can enhance solubility and diffusion but may also lead to the degradation of thermolabile compounds. mdpi.com
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compounds.
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption. mdpi.com
Table 1: Optimization Parameters for Solvent-Based Extraction
| Parameter | Range/Levels Investigated | Optimal Condition | Source |
|---|---|---|---|
| Solvent Concentration | 50%, 70%, 95% Ethanol | 70% Ethanol | researchgate.net |
| Extraction Time | 1, 1.5, 2 hours | 2 hours | researchgate.net |
| Number of Extractions | 1, 2, 3 | 3 | researchgate.net |
| Solvent-to-Solid Ratio | 6, 8, 10 times | 10 times | researchgate.net |
| Temperature | 30°C to 70°C | 59.52°C (for rhein) | mdpi.com |
Pressurized Liquid Extraction (PLE), also known as accelerated solvent extraction, is a modern technique that utilizes solvents at elevated temperatures and pressures. These conditions enhance the extraction efficiency by increasing solvent penetration into the sample matrix and improving the solubility of the target analytes.
A study on the analysis of major constituents in polygonaceous medicinal plants employed a Dionex PLE system for sample extraction. rsc.org The use of PLE resulted in a method with good sensitivity, repeatability, and accuracy for the simultaneous analysis of fourteen characteristic components, including emodin-8-O-β-D-glucoside, a compound structurally related to rhein-8-glucoside. rsc.org The optimized HPLC-ESI/MS conditions following PLE allowed for the comprehensive validation of the method, demonstrating its suitability for qualitative and quantitative analysis of a large number of samples. rsc.org
Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. nih.gov SFE is particularly advantageous for its ability to produce high-purity extracts without residual organic solvents. nih.gov
While direct SFE of highly polar glycosides like rhein-8-glucoside can be challenging due to their low solubility in supercritical CO2, this technique can be optimized. The addition of co-solvents, such as methanol or ethanol, can significantly enhance the solvating power of the supercritical fluid for polar compounds. nih.gov Research on the separation of anthraquinones from rhubarb has indicated that SFE is a promising analytical alternative. researchgate.net A study reported the successful separation of five anthraquinones in less than five minutes using a mobile phase of supercritical CO2 and methanol with 0.05% diethylamine. researchgate.net This suggests that with appropriate optimization, SFE could be a viable method for the extraction of rhein-8-glucoside.
Chromatographic Separation Techniques for High Purity Isolation
Following extraction, chromatographic techniques are essential for the isolation and purification of rhein-8-glucoside calcium salt to a high degree of purity, often exceeding 98%. mybiosource.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analytical and preparative separation of phytochemicals. The development of a robust HPLC method is critical for the successful isolation of rhein-8-glucoside.
Method development for anthraquinones often involves reversed-phase chromatography using a C18 column. researchgate.netphytojournal.com The mobile phase typically consists of a gradient mixture of an aqueous component (often with an acid modifier like acetic or phosphoric acid) and an organic solvent such as methanol or acetonitrile. researchgate.netresearchgate.net Detection is commonly performed using a UV-diode array detector (DAD) at specific wavelengths. For rhein-8-glucoside, maximum absorbance is observed at approximately 227, 284, and 428 nm. caymanchem.com
A validated HPLC method for the analysis of related anthraquinones demonstrated good linearity, precision, repeatability, and recovery, confirming its suitability for quality control applications. researchgate.net The separation of various anthraquinone glycosides, including rhein-8-O-β-d-glucoside, has been successfully achieved using HPLC, allowing for their identification and quantification in complex mixtures. researchgate.net
Table 2: HPLC Method Parameters for Anthraquinone Glycoside Analysis
| Parameter | Details | Source |
|---|---|---|
| Column | Reversed-phase C18 | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous acid | researchgate.netresearchgate.net |
| Detection | UV-DAD (227, 284, 428 nm) | caymanchem.com |
| Purity Achieved | >98% | mybiosource.com |
Once an analytical HPLC method is optimized, it can be scaled up to preparative chromatography for the isolation of larger quantities of the compound. Preparative chromatography is a highly selective and efficient purification method, particularly for challenging separations. manufacturingchemist.com
The scale-up process involves translating the optimized analytical conditions to a larger column with the same stationary phase. silicycle.com This requires adjusting the flow rate and sample load to maintain the separation efficiency. The goal is to isolate the desired compound with the highest possible yield and purity in the minimum amount of time. manufacturingchemist.com Techniques like high-speed counter-current chromatography (HSCCC) have also been used in conjunction with preparative HPLC for the efficient separation of anthraquinone glycosides, including isomers. researchgate.netresearchgate.net The insolubility of the calcium salt of rhein-8-glucoside can be strategically used in the purification process, as it allows for its precipitation and separation from other soluble sennosides (B37030). google.com
Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)
Countercurrent Chromatography (CCC) and its high-speed variant, High-Speed Counter-Current Chromatography (HSCCC), along with Centrifugal Partition Chromatography (CPC), represent advanced liquid-liquid separation techniques that operate without a solid stationary phase. plantaanalytica.com These methods are particularly effective for the isolation and purification of natural products, including anthraquinone glycosides like Rhein-8-glucoside, from complex mixtures. plantaanalytica.comnih.gov The separation is based on the differential partitioning of compounds between two immiscible liquid phases, with one serving as the stationary phase retained by centrifugal force, while the other mobile phase flows through it. plantaanalytica.com
Research has demonstrated the successful application of these techniques for fractionating components from medicinal herbs known to contain Rhein-8-glucoside and related compounds. For instance, HSCCC has been effectively used for the preparative isolation of chemical constituents from the root of Polygonum multiflorum, yielding compounds such as emodin-8-beta-D-glucoside with purities exceeding 97%. nih.gov Similarly, an efficient method combining macroporous resin enrichment with HSCCC was developed for separating anthraquinone glycosides from Rheum tanguticum. nih.gov In this study, a two-phase solvent system composed of chloroform/ethyl acetate/methanol/water (8:1:6:5, v/v) was employed to separate compounds including emodin (B1671224) 8-O-β-D-glucoside. nih.gov
Centrifugal Partition Chromatography (CPC) has also been utilized to develop separation strategies for fungal anthraquinones. nih.govresearchgate.net A study on a methanolic extract of Cortinarius sanguineus achieved excellent fractionation using a biphasic solvent system of chloroform/ethyl acetate/methanol/water/acetic acid (3:1:3:2:1, v/v/v/v/v) in ascending mode. nih.govresearchgate.netresearchgate.net This approach demonstrated scalability from analytical to preparative levels without losing selectivity, enabling the purification of multiple pigments directly from a crude extract. nih.govresearchgate.net The key advantages of CPC include high loading capacity and the elimination of irreversible sample adsorption that can occur with solid supports. plantaanalytica.com
| Technique | Source Material | Solvent System (v/v) | Target Compounds Isolated | Reference |
|---|---|---|---|---|
| HSCCC | Polygonum multiflorum | Not specified in abstract | Emodin-8-beta-D-glucoside, Rhein, Emodin | nih.gov |
| HSCCC | Rheum tanguticum | Chloroform/Ethyl Acetate/Methanol/Water (8:1:6:5) | Emodin 8-O-β-D-glucoside, Aloe-emodin 8-O-β-D-glucoside | nih.gov |
| CPC | Cortinarius sanguineus | Chloroform/Ethyl Acetate/Methanol/Water/Acetic Acid (3:1:3:2:1) | Fungal anthraquinones (up to six pigments) | nih.govresearchgate.net |
Synthetic Approaches and Semi-Synthetic Derivatization
The synthesis of this compound can be approached through total synthesis, where the molecule is built from simpler precursors, or through semi-synthetic methods, which often involve the modification of a naturally derived starting material. Key strategies include the chemical or enzymatic attachment of a glucose moiety to the rhein aglycone and subsequent modifications to form the calcium salt. Derivatization studies aim to create analogs with potentially improved properties. researchgate.netnih.gov
Total Synthesis Routes
The total synthesis of Rhein-8-glucoside is a complex undertaking that involves two primary stages: the synthesis of the rhein aglycone and the subsequent stereoselective glycosylation. The synthesis of rhein itself can be accomplished through various routes, often starting from simpler aromatic precursors and building the tricyclic anthraquinone core via cycloaddition reactions or other ring-forming strategies.
Once the rhein aglycone is obtained, the critical step is the introduction of the glucose moiety at the C-8 hydroxyl group. This is a chemical glycosylation reaction, which involves coupling a glycosyl donor (an activated form of glucose) with the glycosyl acceptor (rhein). wikipedia.org The reaction must be carefully controlled to ensure the formation of the desired β-glycosidic bond (1,2-trans stereoselectivity) and to achieve regioselectivity for the C-8 hydroxyl over the C-1 hydroxyl group of rhein. frontiersin.org This often requires the use of protecting groups on both the glycosyl donor and the rhein molecule to prevent unwanted side reactions. After the glycosidic linkage is formed, the protecting groups are removed to yield Rhein-8-glucoside.
Enzymatic and Chemical Glycosylation Studies
Glycosylation is a critical process that can significantly alter the properties of a molecule. nih.gov Both enzymatic and chemical methods have been explored for the synthesis of anthraquinone glycosides.
Enzymatic Glycosylation: Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods. mdpi.com Studies have identified and characterized novel glycosyltransferases (GTs) from Rheum palmatum that are responsible for anthraquinone glycosylation. acs.orgacs.org Four specific glucosyltransferases—RpUGT8, RpUGT12, RpUGT19, and RpUGT26—have been shown to catalyze the transfer of glucose from a sugar donor to the rhein aglycone. acs.org These enzymes exhibit high catalytic efficiency and specifically target the C-8 hydroxyl group of rhein to form Rhein-8-O-β-D-glucoside. acs.orgfigshare.com The process utilizes UDP-glucose (UDPG) as the sugar donor. acs.org This biocatalytic approach provides valuable insights into the natural biosynthesis of these compounds and offers an efficient pathway for producing specific O-glycosides. acs.orgacs.org
| Enzyme | Source Organism | Substrate (Acceptor) | Sugar Donor | Product | Reference |
|---|---|---|---|---|---|
| RpUGT8 | Rheum palmatum | Rhein | UDPG | Rhein-8-O-β-D-glucoside | acs.org |
| RpUGT12 | Rheum palmatum | Rhein | UDPG | Rhein-8-O-β-D-glucoside | acs.org |
| RpUGT19 | Rheum palmatum | Rhein | UDPG | Rhein-8-O-β-D-glucoside | acs.org |
| RpUGT26 | Rheum palmatum | Rhein | UDPG | Rhein-8-O-β-D-glucoside | acs.org |
Chemical Glycosylation: Chemical glycosylation involves the reaction between a glycosyl donor, which has a leaving group at the anomeric carbon, and a glycosyl acceptor, which has a free hydroxyl group. wikipedia.org For the synthesis of Rhein-8-glucoside, rhein acts as the glycosyl acceptor. The reaction is initiated by an activator, typically a Lewis acid. wikipedia.org A significant challenge in chemical glycosylation is controlling the stereochemistry at the newly formed anomeric center to selectively obtain the β-glucoside. wikipedia.orgfrontiersin.org The use of a "participating" protecting group (e.g., an acetyl group) at the C-2 position of the glucose donor can help direct the formation of the desired 1,2-trans glycosidic bond through a neighboring group participation mechanism.
Modification of the Calcium Salt Moiety
The formation of a calcium salt is a common strategy used in the purification and preparation of anthraquinone glycosides. The calcium salt of Rhein-8-glucoside is noted to be insoluble, a property that can be exploited for its separation from other more soluble compounds. google.comgoogleapis.com In processes involving the synthesis or extraction of related compounds like sennosides, the separation of Rhein-8-glucoside can be achieved by precipitating it as its calcium salt while other components remain in solution. google.com
The conversion to the calcium salt is typically achieved by treating an aqueous solution of the glycoside with a source of calcium ions, often in the presence of a base to adjust the pH. google.comgoogle.com For instance, in the preparation of sennosides A and B, a final step can involve converting them to their calcium salts by precipitation with methanol from an aqueous solution containing calcium ions. google.comgoogle.com This suggests that the formation of the calcium salt is a straightforward chemical modification used primarily to alter the solubility characteristics of the compound, thereby facilitating its isolation and purification.
Advanced Analytical Characterization and Structural Elucidation in Research Context
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the structural analysis of complex natural products like Rhein-8-glucoside (B192268) calcium salt. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination and confirmation of organic molecules. For Rhein-8-glucoside calcium salt, both ¹H (proton) and ¹³C (carbon-13) NMR, along with two-dimensional (2D) techniques, provide a complete picture of the molecule's architecture.
The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments. The signals for the anthraquinone (B42736) core are typically found in the aromatic region (δ 7.0-8.5 ppm), while the signals for the glucose moiety appear in the region of δ 3.0-5.5 ppm. The anomeric proton of the β-configured glucose is a characteristic doublet found around δ 5.0-5.5 ppm.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the quinone and carboxylic acid are highly deshielded, appearing far downfield (δ > 160 ppm). The aromatic and glycosidic carbons resonate in the intermediate region (δ 100-160 ppm), while the aliphatic carbons of the glucose unit are found upfield (δ 60-85 ppm).
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system (e.g., within the glucose unit), while HSQC correlates protons to their directly attached carbons. HMBC is crucial for establishing long-range (2-3 bond) correlations, which helps to link the glucose unit to the rhein (B1680588) aglycone at the C-8 position. The structure of the compound is often confirmed by comparing its NMR data with published values for related compounds. biocrick.comchemfaces.combiocrick.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Rhein-8-glucoside Moiety Predicted values based on rhein and glucoside reference data. Solvent: DMSO-d₆.
| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, multiplicity, J in Hz) |
| Anthraquinone Core | ||
| 1 | 161.5 | - |
| 2 | 124.0 | 7.85 (d, J=7.5) |
| 3 | 137.0 | - |
| 4 | 122.5 | 8.30 (s) |
| 4a | 134.0 | - |
| 5 | 118.0 | 7.40 (d, J=8.0) |
| 6 | 136.5 | 7.70 (t, J=8.0) |
| 7 | 120.0 | 7.35 (d, J=8.0) |
| 8 | 162.0 | - |
| 8a | 116.0 | - |
| 9 | 186.0 | - |
| 10 | 181.5 | - |
| 10a | 133.0 | - |
| COOH | 166.0 | 13.5 (s, br) |
| Glucose Moiety | ||
| 1' | 102.0 | 5.15 (d, J=7.5) |
| 2' | 74.0 | 3.50 (m) |
| 3' | 77.0 | 3.45 (m) |
| 4' | 70.0 | 3.30 (m) |
| 5' | 78.0 | 3.60 (m) |
| 6' | 61.0 | 3.75 (m), 3.90 (m) |
Mass spectrometry is vital for determining the molecular weight and elemental formula of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique used for such polar, non-volatile compounds, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
Analysis is typically performed in negative ion mode, which is more sensitive for acidic compounds like rhein and its glycosides. mdpi.com The mass spectrum would show a deprotonated molecule [M-H]⁻ for the organic portion. High-resolution mass spectrometry can confirm the elemental formula (C₂₁H₁₈O₁₁) of the glucoside.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing structural insights. A characteristic fragmentation pattern for O-glycosides is the neutral loss of the sugar moiety. mdpi.com For Rhein-8-glucoside, this would involve the loss of a glucose unit (162 Da), resulting in a prominent fragment ion corresponding to the deprotonated rhein aglycone (m/z 283). mdpi.comresearchgate.net Further fragmentation of the rhein ion can also be observed, helping to confirm the identity of the aglycone.
Table 2: Expected Mass Spectrometry Data for Rhein-8-glucoside in Negative Ion Mode
| Ion | Formula | Calculated m/z | Description |
| [M-H]⁻ | C₂₁H₁₇O₁₁⁻ | 445.0771 | Deprotonated parent molecule (glucoside) |
| [M-H-C₆H₁₀O₅]⁻ | C₁₅H₇O₆⁻ | 283.0243 | Fragment ion after neutral loss of glucose |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.
UV-Visible Spectroscopy: The UV-Vis spectrum of Rhein-8-glucoside is characterized by absorption bands arising from the π→π* and n→π* electronic transitions within the anthraquinone chromophore. The spectrum typically shows multiple absorption maxima (λmax). For Rhein-8-glucoside, characteristic peaks are observed around 227 nm, 284 nm, and a broad band in the visible region at approximately 428 nm, which is responsible for its yellow color. caymanchem.comresearchgate.net
Infrared Spectroscopy: The IR spectrum is used to identify the main functional groups. Key absorption bands for Rhein-8-glucoside would include:
A broad band around 3400 cm⁻¹ corresponding to O-H stretching from the phenolic, carboxylic acid, and alcohol groups.
A sharp, strong band around 1700-1720 cm⁻¹ for the C=O stretching of the carboxylic acid group.
Strong absorption bands between 1620-1670 cm⁻¹ for the quinone C=O stretches.
Bands around 1580-1600 cm⁻¹ for aromatic C=C stretching.
A strong, broad band in the 1000-1200 cm⁻¹ region, characteristic of C-O stretching from the glycosidic bond, alcohols, and ether linkages. mu-varna.bg
Chromatographic Purity Assessment and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from related compounds and impurities, thereby allowing for its purity assessment and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of anthraquinone glycosides. researchgate.net Reversed-phase HPLC (RP-HPLC) is typically employed for separation.
A standard method involves a C18 column with a gradient or isocratic mobile phase, commonly consisting of a mixture of an acidified aqueous solution (e.g., with acetic or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comthaiscience.info The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
Detection is most commonly achieved using a UV-Vis or a more advanced Photo-Diode Array (PDA) detector. nih.gov The PDA detector has the advantage of acquiring the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. For quantitative analysis, the wavelength is often set at one of the absorption maxima, such as 435 nm, where the anthraquinone core absorbs strongly and interference from other compounds may be minimal. thaiscience.info The method must be validated according to established guidelines to ensure linearity, precision, accuracy, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). thaiscience.infonih.gov Coupling HPLC with a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity, allowing for simultaneous quantification and structural confirmation. mdpi.com
Table 3: Typical HPLC Method Parameters for Rhein-8-glucoside Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and 0.1% Acetic Acid in Water |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | PDA/UV-Vis |
| Detection Wavelength | ~280 nm or ~430 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to its high molecular weight, polarity, and lack of volatility, this compound is not amenable to direct analysis by GC-MS. The technique is therefore not used for purity assessment or quantification of the parent compound itself.
Instead, GC-MS may be employed in a research context to analyze for the presence of smaller, volatile-related substances or impurities that could be present in a sample. For instance, it could be used to detect residual solvents from the extraction and purification process. Furthermore, after chemical derivatization (e.g., silylation) to increase volatility, it is possible to analyze the rhein aglycone by GC-MS. nih.govnih.gov This approach, however, is more complex and less direct than HPLC for analyzing the intact glycoside.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of anthraquinone derivatives, including glucosides structurally related to Rhein-8-glucoside. The inherent charge of the carboxyl group on the rhein moiety allows for effective separation based on electrophoretic mobility. Research has demonstrated the successful application of cyclodextrin-modified capillary zone electrophoresis for the simultaneous separation of major anthraquinones and their glucosides.
In a representative study focusing on compounds like emodin (B1671224) and chrysophanol (B1684469) and their 8-β-D-glucosides, which share the anthraquinone core structure with rhein, optimal separation was achieved using specific electromigration conditions. nih.gov The use of a running electrolyte containing α-cyclodextrin in a borate (B1201080) buffer has been shown to be effective. nih.gov The cyclodextrin (B1172386) acts as a selector, interacting with the analytes to enhance separation efficiency. This methodology provides a framework for developing a validated CE method for the quantitative analysis of this compound in various matrices. More recent developments have also utilized microchip capillary electrophoresis for the analysis of rhein, highlighting the versatility of CE-based methods. mdpi.com
Below is a table summarizing typical conditions used in the capillary electrophoresis of anthraquinone glucosides, which would be applicable for the analysis of this compound.
| Parameter | Condition |
| Technique | Cyclodextrin Modified Capillary Zone Electrophoresis |
| Running Electrolyte | 0.005 M α-cyclodextrin in 0.03 M borate buffer (pH 10.5) containing 10% acetonitrile |
| Applied Voltage | 20 kV |
This interactive table outlines the established parameters for the CE separation of related anthraquinone glucosides. nih.gov
Chiroptical Properties and Stereochemical Investigations
The stereochemistry of Rhein-8-glucoside is a critical aspect of its chemical identity and biological interactions. The compound's formal name, 5-(β-D-glucopyranosyloxy)-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid, explicitly defines the stereochemical configuration of the glycosidic bond and the glucose unit. caymanchem.com The "β" designation indicates that the anomeric carbon of the glucose molecule has an S-configuration, while the "D" denotes the chirality of the stereocenter furthest from the anomeric carbon.
The presence of multiple chiral centers within the D-glucose moiety confers chirality to the entire molecule. Chiral molecules possess unique chiroptical properties, namely optical rotation and circular dichroism (CD), which are invaluable for structural elucidation and confirmation.
Optical Rotation: The ability of a chiral molecule to rotate the plane of polarized light. The specific rotation is a characteristic physical constant for a given compound under defined conditions.
Circular Dichroism (CD): The differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, including its secondary structure and absolute configuration.
While specific experimental CD spectral data for this compound are not widely published in readily available literature, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict chiroptical properties. researchgate.net Such computational studies, correlated with experimental data, would definitively confirm the absolute configuration of the glycosidic linkage and the conformation of the pyranose ring in solution. These investigations are essential for understanding the molecule's interaction with chiral biological targets like enzymes and receptors. caymanchem.combiosynth.com
Isotopic Labeling Studies for Mechanistic Investigations
Isotopic labeling is a fundamental technique for tracing the metabolic fate of compounds and elucidating their pharmacokinetic and pharmacodynamic mechanisms. scripps.eduresearchgate.net In the context of Rhein-8-glucoside, which is known to be a prodrug metabolized to its aglycone, rhein, studies utilizing isotopically labeled rhein provide direct insights into the mechanistic pathways following administration of the parent glucoside. caymanchem.com
A pivotal study investigated the pharmacokinetics of 14C-labelled rhein in rats following both oral and intravenous administration. nih.gov This research revealed crucial details about the absorption, distribution, metabolism, and excretion (ADME) of rhein, which is the primary active metabolite of Rhein-8-glucoside.
Key findings from the 14C-rhein study include:
Absorption: Rhein was well-absorbed after oral administration. nih.gov
Distribution: The radioactive label was detected in various organs, with the highest concentrations found in the kidney, the main organ of excretion. Conversely, very low levels were observed in the brain and testes, suggesting limited passage across the blood-brain and blood-testis barriers. nih.gov
Protein Binding: 14C-rhein exhibited very high plasma protein binding in both rat and human serum. nih.gov
Metabolism and Excretion: The primary route of metabolism involves conjugation. The metabolites, primarily glucuronides and sulfates, are excreted through both the kidneys (urine) and the liver (bile). nih.govimrpress.com Biliary-excreted metabolites can be reabsorbed and are ultimately eliminated via the urine. nih.gov
These findings from isotopic labeling studies are critical for understanding the complete metabolic journey of Rhein-8-glucoside, from its initial hydrolysis to rhein, through to the systemic circulation and eventual elimination of its conjugated metabolites.
The table below summarizes the organ distribution findings from the 14C-labelled rhein study in rats.
| Organ/Tissue | Relative Activity Level | Implication |
| Kidney | High | Main organ of excretion for rhein and its metabolites |
| Plasma | Reference | High degree of protein binding observed |
| Most Organs | Lower than plasma | General systemic distribution |
| Brain | Very Low | Limited penetration of the blood-brain barrier |
| Testicles | Very Low | Limited penetration of the blood-testis barrier |
This interactive table details the distribution of 14C-rhein in rats, providing insight into the pharmacokinetics of Rhein-8-glucoside's primary metabolite. nih.gov
Pharmacological Investigations of Rhein 8 Glucoside Calcium Salt: in Vitro Mechanistic Studies
Enzyme Inhibition and Activation Studies
The interaction of Rhein-8-glucoside (B192268) calcium salt with various enzymes has been a subject of scientific inquiry, particularly its inhibitory effects on phosphatases involved in metabolic regulation.
Human Protein Tyrosine Phosphatase 1B (hPTP1B) Inhibition Kinetics
Rhein-8-glucoside calcium salt has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B), an enzyme that plays a crucial role in downregulating insulin (B600854) and leptin signaling pathways. The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50).
Detailed Research Findings:
Studies have reported that this compound inhibits hPTP1B with an IC50 value of 11.5 μM. This indicates its potency in modulating the activity of this key metabolic regulator.
Interactive Data Table: hPTP1B Inhibition Data
| Compound | Target Enzyme | IC50 (μM) |
| This compound | hPTP1B | 11.5 |
Note: Further detailed kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) for this compound are not extensively available in the current body of scientific literature.
The relationship between the chemical structure of a compound and its biological activity is crucial for understanding its mechanism of action and for the development of more potent derivatives. For anthraquinone (B42736) glycosides like Rhein-8-glucoside, certain structural features are believed to be important for their inhibitory activity against hPTP1B.
Detailed Research Findings:
General studies on anthraquinones suggest that the presence and position of substituent groups on the anthraquinone core, as well as the nature of the glycosidic linkage, can significantly influence their inhibitory potency against various enzymes.
The glycosidic moiety, in this case, the 8-glucoside, can affect the solubility, bioavailability, and binding affinity of the molecule to the target enzyme. Research on other flavonoid and anthraquinone glycosides has shown that the sugar component can play a vital role in the molecule's interaction with the active site of hPTP1B rsc.org.
Specifically for anthraquinones, the presence of hydroxyl and carboxylic acid groups, such as those in the rhein (B1680588) structure, are often associated with biological activity rsc.org. However, a detailed structure-activity relationship study that specifically includes this compound and its analogs for hPTP1B inhibition is not well-documented in publicly available research.
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. Such analyses can provide insights into the specific interactions that stabilize the ligand-protein complex.
Detailed Research Findings:
Currently, there is a lack of specific molecular docking studies in the scientific literature that detail the binding mode of this compound within the active site of hPTP1B.
General docking studies of other inhibitors with hPTP1B reveal that interactions with key amino acid residues in the active site, such as those in the WPD loop and the pTyr recognition loop, are critical for inhibition. It is plausible that the carboxyl and hydroxyl groups of the rhein moiety and the hydroxyl groups of the glucose unit of Rhein-8-glucoside could form hydrogen bonds and other interactions with these residues. However, without specific docking studies for the calcium salt, this remains speculative.
Other Relevant Phosphatase Activities
To understand the selectivity of a compound, it is important to investigate its effects on other related enzymes.
Detailed Research Findings:
There is currently no available scientific data on the in vitro activity of this compound against other relevant protein tyrosine phosphatases or other families of phosphatases. Therefore, its selectivity profile remains to be elucidated.
Cellular Signaling Pathway Modulation
Beyond direct enzyme inhibition, small molecules can exert their effects by modulating complex cellular signaling pathways.
Regulation of NF-κB Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases.
Detailed Research Findings:
Extensive in vitro research has focused on the aglycone form of the compound, Rhein. These studies have demonstrated that Rhein can inhibit the NF-κB signaling pathway nih.govnih.govmdpi.com.
Mechanistically, Rhein has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes nih.govnih.gov.
Rhein has also been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are regulated by the NF-κB pathway nih.gov.
It is important to note that these findings are specific to Rhein. Direct experimental evidence from in vitro studies demonstrating the modulation of the NF-κB signaling pathway by this compound is not currently available in the scientific literature. The presence of the glucoside moiety and the calcium salt could potentially influence the compound's cellular uptake and intracellular activity, meaning the effects of Rhein may not be directly translatable to its glycoside salt form.
Modulation of JNK/MAPK Cascade
The c-Jun N-terminal kinases (JNKs) are a subfamily of the mitogen-activated protein kinase (MAPK) group. This signaling cascade is central to regulating cellular processes such as proliferation, apoptosis, and stress responses. At present, specific in vitro studies detailing the direct modulatory effects of this compound on the JNK/MAPK signaling cascade are not extensively documented in the scientific literature.
Influence on Sirt1/PGC-1α Pathway
The Sirtuin 1 (Sirt1)/peroxisome proliferator-activated receptor-γ coactivator 1-α (PGC-1α) pathway is a critical regulator of mitochondrial biogenesis and cellular metabolic processes. While the parent aglycone, Rhein, has been shown to activate this pathway, specific investigations into the influence of this compound on the Sirt1/PGC-1α signaling axis have not been identified in the reviewed literature.
Interaction with lincRNA ANRIL/let-7a/TGF-β1/Smad Signaling Pathway
Significant research has elucidated the role of Rhein-8-O-β-D-glucopyranoside in modulating the long intervening non-coding RNA (lincRNA) ANRIL/let-7a/transforming growth factor-β1 (TGF-β1)/Smad signaling pathway. A key study investigated its protective mechanisms against high glucose (HG)-induced apoptosis in human mesangial cells (HMCs), a pathological feature of diabetic nephropathy. nih.govsemanticscholar.org
In this cellular model, exposure to high glucose was found to significantly upregulate the expression of lincRNA ANRIL and subsequently downregulate the expression of let-7a. nih.govsemanticscholar.org This shift leads to the activation of the TGF-β1/Smad signaling pathway, a key player in the progression of diabetic nephropathy. semanticscholar.org Treatment with Rhein-8-O-β-D-glucopyranoside effectively counteracted these changes. The compound restored the expression levels of lincRNA ANRIL and let-7a and inhibited the activation of the TGF-β1/Smad pathway in the high-glucose environment. nih.govsemanticscholar.org
The study demonstrated that by modulating this pathway, Rhein-8-O-β-D-glucopyranoside attenuated high glucose-induced apoptosis in HMCs. nih.govsemanticscholar.org This was evidenced by the recovery of the anti-apoptotic protein Bcl-2 expression and the reduction of the pro-apoptotic protein caspase-3 expression following treatment. nih.govsemanticscholar.org These findings suggest a clear mechanism of action for Rhein-8-O-β-D-glucopyranoside through the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling axis in this specific cellular context. nih.gov
Table 1: Effect of Rhein-8-O-β-D-glucopyranoside (Rg) on Key Molecules in High Glucose (HG)-Treated Human Mesangial Cells
| Molecule/Pathway | Effect of High Glucose (HG) | Effect of Rhein-8-O-β-D-glucopyranoside (Rg) Treatment in HG Condition |
| lincRNA ANRIL | Upregulation | Downregulation (restoration of normal levels) |
| let-7a | Downregulation | Upregulation (restoration of normal levels) |
| TGF-β1/Smad Pathway | Activation | Inhibition |
| Bcl-2 (Anti-apoptotic) | Decreased Expression | Increased Expression (restored) |
| Caspase-3 (Pro-apoptotic) | Increased Expression | Decreased Expression (reduced) |
| Cell Apoptosis | Increased | Attenuated |
Calcium-Dependent Signaling Modulation
Calcium ions are ubiquitous second messengers that regulate a vast array of cellular functions. Intracellular calcium signaling is a complex process involving various channels, pumps, and binding proteins. Currently, specific research detailing the mechanisms by which this compound directly modulates these calcium-dependent signaling pathways is limited.
Cellular Process Regulation
Anti-inflammatory Effects on Cellular Models
Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1 beta (IL-1β), are key mediators of inflammatory responses. While there is evidence for the anti-inflammatory properties of related anthraquinone compounds, direct studies focusing solely on the effect of this compound on the production of these specific cytokines in cellular models are not prominently available in the current body of scientific literature.
Influence on Inflammatory Mediators (e.g., NO, COX-2, PGE2)
Rhein has demonstrated notable anti-inflammatory activity by modulating the production of critical inflammatory mediators. d-nb.info Studies in cell systems have shown that it can effectively inhibit the expression and release of pro-inflammatory molecules. Nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), produced by nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) respectively, are key mediators in the inflammatory process. nih.govnih.gov
Research in RAW264.7 macrophage cells stimulated by advanced glycation end products (AGEs) found that Rhein treatment reduced the production of NO, PGE2, and COX-2, thereby alleviating cellular inflammatory damage. nih.gov This suggests that Rhein interferes with the signaling cascades that lead to the upregulation of these inflammatory enzymes and their products. The ability to suppress these mediators is a key mechanism behind its observed anti-inflammatory effects in various in vitro models. d-nb.info Further studies have confirmed that Rhein can inhibit the production of NO and block the expression of inducible NO synthase, a critical enzyme in the inflammatory response. nih.gov
| Inflammatory Mediator | Effect Observed with Rhein Treatment | Cell Model | Key Findings |
|---|---|---|---|
| Nitric Oxide (NO) | Reduced Production | RAW264.7 Macrophages | Alleviated cellular inflammatory damage induced by AGEs. nih.gov |
| Cyclooxygenase-2 (COX-2) | Reduced Expression | RAW264.7 Macrophages | Contributed to the overall reduction of inflammatory response. nih.gov |
| Prostaglandin E2 (PGE2) | Reduced Production | RAW264.7 Macrophages | Down-regulated as part of the inhibition of the COX-2 pathway. nih.gov |
Cellular Adhesion Molecule Expression (e.g., ICAM-1)
The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory response, mediated by cellular adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). wikipedia.orgmdpi.com ICAM-1 is expressed on endothelial cells and cells of the immune system and its upregulation by inflammatory stimuli facilitates leukocyte recruitment to sites of inflammation. wikipedia.orgnih.gov
Studies on human umbilical vein endothelial cells (HUVECs) have shown that Rhein can reduce the expression of ICAM-1. plos.org In these experiments, treatment with Rhein at concentrations of 10 and 20 μmol/L led to a reduction in both the transcription and protein expression of ICAM-1. This effect was observed both in resting HUVECs and in cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. plos.org By downregulating the expression of this key adhesion molecule, Rhein can interfere with the adhesion and trans-endothelial migration of leukocytes, representing another facet of its anti-inflammatory mechanism. plos.orgnih.gov
Antioxidant Mechanisms and Oxidative Stress Mitigation in Cell Systems
Rhein exhibits dual roles in cellular oxidative stress, acting as both an antioxidant and, in certain contexts like cancer therapy, a pro-oxidant to induce cell death. Its ability to modulate reactive oxygen species (ROS) is central to its pharmacological profile.
In non-cancerous cells, Rhein has shown protective effects against oxidative damage. It was found to reduce hydrogen peroxide (H2O2)-induced DNA damage and significantly inhibit the increase in malondialdehyde and ROS levels in Caco-2 cells, suggesting a potent antioxidant and anti-genotoxic mechanism. nih.govnih.gov Pretreatment with Rhein has also been shown to reverse the effects of H2O2-insulted HUVECs, increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-PX). nih.gov
Conversely, in various cancer cell lines, Rhein induces the production of ROS. This accumulation of ROS leads to loss of mitochondrial membrane potential and subsequent apoptosis. nih.govmdpi.com For example, in oral cancer cells, Rhein was found to induce ROS generation, which in turn triggered apoptosis by increasing the expression of apoptotic markers. nih.gov This pro-oxidant activity within cancer cells is a key mechanism for its anti-proliferative effects.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress. nih.gov Upon activation by oxidative stress or chemopreventive agents, Nrf2 translocates to the nucleus and binds to the ARE, inducing the transcription of a wide array of antioxidant and detoxification enzymes. nih.govresearchgate.net
While direct evidence specifically linking this compound to the Nrf2 pathway is emerging, studies on its active component, Rhein, and similar phytochemicals suggest this is a likely mechanism of action. The activation of Nrf2 is a recognized strategy for mitigating oxidative stress and inflammation. researchgate.netresearchgate.net Phytochemicals are known to activate this pathway, enhancing the expression of phase II enzymes and protecting cells from oxidative damage. researchgate.net Given Rhein's demonstrated ability to increase the activity of antioxidant enzymes like SOD, its interaction with the Nrf2/ARE pathway is an area of active investigation. nih.gov
Anti-proliferative and Apoptosis Induction in Cancer Cell Lines (Investigative Focus)
Rhein has been extensively investigated for its anti-cancer properties, demonstrating significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines in vitro. nih.govnih.gov It has been shown to inhibit cell viability and induce apoptosis in liver cancer cells (Hep-G2, Huh7), oral cancer cells (YD-10B, Ca9-22), and nasopharyngeal carcinoma cells, among others. nih.govnih.govnih.gov
The induction of apoptosis by Rhein is a multi-faceted process. In nasopharyngeal carcinoma cells, Rhein triggers apoptosis through a caspase-dependent mechanism linked to endoplasmic reticulum (ER) stress. nih.gov This involves an increase in ER stress markers and the activation of caspases-3, -8, -9, and -12. nih.gov Furthermore, Rhein can induce an accumulation of intracellular calcium, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c, which are critical steps in the mitochondrial death pathway. nih.govresearchgate.net In HepaRG cells, Rhein treatment led to an increase in the protein levels of Fas, p53, Bax, and cleaved caspases-3, -8, and -9, indicating the activation of both extrinsic and intrinsic apoptotic pathways. mdpi.com
A key component of Rhein's anti-proliferative effect is its ability to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com The specific phase of the cell cycle that is arrested can vary depending on the cancer cell type and the concentration of Rhein used.
In studies involving pancreatic cancer cells (Panc-1 and MIAPaca-2), Rhein was shown to cause a dose-dependent arrest in the G1 phase of the cell cycle. In contrast, research on HepG2, Huh7, and oral cancer cells demonstrated that Rhein induces S-phase arrest. nih.govnih.gov This arrest is often accompanied by changes in the expression of key cell cycle regulatory proteins. For instance, in HepaRG cells, S-phase arrest was associated with decreased protein expression of cyclin A and cyclin-dependent kinase 2 (CDK2). mdpi.com In other models, Rhein has been shown to induce cell cycle arrest at the G2/M phase, highlighting its diverse impact on cell cycle progression in different cancer contexts. nih.gov
| Cancer Cell Line | Affected Cell Cycle Phase | Associated Molecular Changes |
|---|---|---|
| Pancreatic Cancer (Panc-1, MIAPaca-2) | G1 Phase Arrest | Dose-dependent accumulation of cells in G1 phase. |
| Liver Cancer (HepG2, Huh7, HepaRG) | S Phase Arrest | Decreased expression of Cyclin A and CDK2. nih.govmdpi.com |
| Oral Cancer (YD-10B, Ca9-22) | S Phase Arrest | Inhibition of cell proliferation and colony formation. nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | G2/M Phase Arrest | Mediated through the IL-6/STAT3 signaling pathway. nih.gov |
Apoptotic Pathway Induction (e.g., ER stress, Mitochondrial Pathway)
In vitro research has demonstrated that rhein-8-O-β-D-glucopyranoside, the glucoside component of this compound, can attenuate high glucose-induced apoptosis in human mesangial cells (HMCs). proquest.com This protective effect was associated with the regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway. proquest.com Specifically, treatment with rhein-8-O-β-D-glucopyranoside counteracted the effects of high glucose by recovering the expression of the anti-apoptotic protein Bcl-2 and reducing the expression of active caspase-3. proquest.com
While detailed studies on the induction of apoptotic pathways such as endoplasmic reticulum (ER) stress and the mitochondrial pathway specifically by this compound in cancer cells are limited, extensive research has been conducted on its aglycone, rhein. Studies on rhein have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving ER stress and the mitochondrial pathway. iiarjournals.orgnih.gov For instance, rhein has been observed to trigger apoptosis by increasing the production of reactive oxygen species (ROS) and intracellular Ca2+, leading to a decrease in the mitochondrial membrane potential. iiarjournals.org This process is often accompanied by the release of cytochrome c and the activation of caspases, including caspase-3, -8, and -9. iiarjournals.orgnih.gov Furthermore, rhein has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net
Table 1: Effects of Rhein-8-O-β-D-glucopyranoside on Apoptosis-Associated Proteins in High-Glucose Treated Human Mesangial Cells
| Protein | Effect of High Glucose | Effect of Rhein-8-O-β-D-glucopyranoside Treatment |
|---|---|---|
| Bcl-2 | Decreased Expression | Increased Expression (Recovery) |
| Active Caspase-3 | Increased Expression | Decreased Expression (Recovery) |
Anti-angiogenic Potentials in Cell Culture Models
Effects on Biofilm Formation by Pathogenic Microorganisms
Streptococcus mutans Biofilm Inhibition
Rhein-8-O-β-D-glucopyranoside has demonstrated a significant, concentration-dependent inhibitory effect on the growth and biofilm formation of Streptococcus mutans, a primary etiological agent of dental caries. researchgate.netnih.gov In treated biofilms, a notable reduction in the expression of several key genes involved in biofilm formation and bacterial survival was observed. These genes include luxS, brpA, ffh, recA, nth, and smx. researchgate.netnih.gov Importantly, the compound was found to be nontoxic to monocyte viability. researchgate.netnih.gov At a concentration of 10 μg/mL, rhein-8-O-β-D-glucopyranoside was shown to reduce biofilm formation by 60%, with more drastic inhibition observed at higher concentrations of 50 μg/mL and 75 μg/mL over 4 and 24 hours. researchgate.net
Table 2: Effect of Rhein-8-O-β-D-glucopyranoside on S. mutans Gene Expression in Biofilms
| Gene | Function in S. mutans | Effect of Rhein-8-O-β-D-glucopyranoside Treatment |
|---|---|---|
| luxS | Quorum sensing | Decreased expression |
| brpA | Biofilm formation, stress response | Decreased expression |
| ffh | Signal recognition particle protein | Decreased expression |
| recA | DNA repair and recombination | Decreased expression |
| nth | DNA repair | Decreased expression |
| smx | Putative transport | Decreased expression |
Other Bacterial and Fungal Biofilms
Specific studies investigating the effects of this compound on biofilm formation by other pathogenic bacteria, such as Staphylococcus aureus, or fungal species like Candida albicans, are limited. However, research into the aglycone, rhein, and its derivatives has shown activity against S. aureus biofilms. nih.gov These studies suggest that the anthraquinone scaffold may possess broader anti-biofilm properties, warranting further investigation into the specific effects of the this compound.
Immunomodulatory Research in In Vitro Systems
Currently, there is a lack of specific published research focusing on the immunomodulatory effects of this compound in in vitro systems. While some sources mention that rhein-8-O-β-D-glucopyranoside has reported anti-inflammatory effects, detailed mechanistic studies on immune cell modulation are not available. apexbt.com The broader parent compound, rhein, has been noted to possess anti-inflammatory properties, often linked to the inhibition of pathways such as NF-κB. nih.gov
Receptor Binding and Ligand Affinity Studies
Specific receptor binding and ligand affinity studies for this compound are not extensively documented in publicly available research. However, it has been identified as an inhibitor of human protein tyrosine phosphatase 1B (hPTP1B) with an IC50 of 11.5 μM. caymanchem.com PTP1B is a non-receptor protein tyrosine phosphatase that plays a role in metabolic regulation.
Future Research Directions and Methodological Advancements
Omics-Based Approaches for Target Identification and Pathway Mapping
High-throughput "omics" technologies offer a comprehensive and unbiased approach to understanding the molecular interactions of Rhein-8-glucoside (B192268) calcium salt within a biological system. These methodologies can reveal novel drug targets, elucidate mechanisms of action, and map the metabolic fate of the compound.
Proteomics in Response to Rhein-8-Glucoside Calcium Salt Treatment
Proteomics, the large-scale study of proteins, is crucial for identifying the direct protein targets of this compound and understanding its impact on cellular protein expression. Future proteomic studies could employ several strategies:
Affinity-based proteomics: This technique can identify direct binding partners of the compound, revealing its primary targets.
Expression proteomics: By comparing the proteomes of cells or tissues treated with this compound to untreated controls, researchers can identify proteins that are upregulated or downregulated, providing insights into the cellular pathways affected by the compound. For instance, studies on the related compound rhein (B1680588) have shown its ability to inhibit protein synthesis in neoplastic cells nih.gov.
Post-translational modification (PTM) analysis: Investigating changes in PTMs, such as phosphorylation, upon treatment can further delineate the signaling pathways modulated by the compound.
A hypothetical study design and potential outcomes are presented in Table 1.
Table 1: Hypothetical Proteomics Study Design for this compound
| Experimental Approach | Methodology | Potential Key Findings | Significance |
| Target Identification | Affinity Chromatography coupled with Mass Spectrometry (MS) | Identification of specific kinases, phosphatases, or other enzymes that directly bind to the compound. | Elucidation of the primary mechanism of action. |
| Pathway Analysis | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based quantitative proteomics | Alterations in proteins involved in inflammatory pathways (e.g., NF-κB signaling), cell cycle regulation, or metabolic pathways. | Understanding the broader cellular response and potential therapeutic applications. |
| PTM Profiling | Phosphoproteomics analysis | Changes in the phosphorylation status of key signaling proteins (e.g., MAPKs, Akt). | Delineating the specific signaling cascades activated or inhibited by the compound. |
Metabolomics for Elucidating Metabolic Fate and Effects
Metabolomics, the comprehensive analysis of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism in response to treatment with this compound. This approach can be used to:
Trace the metabolic fate: By tracking the biotransformation of this compound, researchers can identify its metabolites and understand its pharmacokinetic profile. Studies on rhein have identified its glucuronidated metabolites in plasma mdpi.com.
Identify metabolic biomarkers: Changes in the levels of endogenous metabolites following treatment can serve as biomarkers of the compound's efficacy or reveal off-target effects.
Uncover metabolic pathways: Perturbations in metabolic pathways, such as lipid or glucose metabolism, can be identified, suggesting potential therapeutic applications in metabolic diseases. Research on rhein has utilized metabolomics to explore its therapeutic mechanism in conditions like chronic glomerulonephritis nih.gov.
Table 2 outlines a potential metabolomics workflow.
Table 2: Proposed Metabolomics Workflow for this compound
| Phase | Technique | Objective | Expected Outcome |
| Metabolic Profiling | Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) | To obtain a comprehensive profile of metabolites in biological samples (e.g., plasma, urine, cell lysates) following treatment. | Identification of significantly altered metabolic pathways. |
| Metabolite Identification | High-Resolution Mass Spectrometry and NMR Spectroscopy | To structurally elucidate the key metabolic products of this compound. | A detailed map of the compound's biotransformation. |
| Pathway Analysis | Bioinformatics tools (e.g., MetaboAnalyst, KEGG) | To map the identified metabolites to specific biochemical pathways. | Insight into the metabolic impact and mechanism of action of the compound. |
Transcriptomics and Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. By analyzing changes in gene expression following treatment with this compound, it is possible to:
Identify responsive genes and pathways: DNA microarrays or RNA sequencing (RNA-Seq) can reveal which genes are turned on or off in response to the compound, providing a global view of the cellular response. Transcriptomic analyses of herbal medicines have been used to elucidate their molecular mechanisms nih.govnih.govresearchgate.netresearchgate.net.
Predict biological function: The functions of the differentially expressed genes can be analyzed to predict the physiological effects of the compound.
Generate hypotheses for further research: Transcriptomic data can generate new hypotheses about the compound's mechanism of action that can be tested in further experiments.
Table 3 details a potential transcriptomics study.
Table 3: Transcriptomics Research Plan for this compound
| Step | Method | Purpose | Anticipated Results |
| Gene Expression Analysis | RNA-Sequencing (RNA-Seq) | To quantify the expression levels of all genes in treated versus untreated cells. | A list of differentially expressed genes (DEGs). |
| Pathway Enrichment Analysis | Gene Ontology (GO) and Pathway Analysis (e.g., KEGG, Reactome) | To identify biological processes and signaling pathways that are significantly enriched among the DEGs. | Identification of key pathways modulated by the compound, such as inflammatory or apoptotic pathways. |
| Network Analysis | Protein-Protein Interaction (PPI) Network Construction | To understand the functional relationships between the proteins encoded by the DEGs. | Identification of key hub genes and regulatory networks central to the compound's effect. |
Advanced In Vitro Modeling Systems
To bridge the gap between traditional 2D cell culture and in vivo studies, advanced in vitro models that better mimic human physiology are essential for evaluating the effects of this compound.
Organ-on-a-Chip Technologies for Complex Cellular Interactions
Organ-on-a-chip (OOC) platforms are microfluidic devices that recreate the key functional units of human organs. wikipedia.orgemulatebio.comnih.govharvard.edudartmouth.eduucsd.eduazolifesciences.com These models offer several advantages for studying this compound:
Physiological relevance: OOCs can simulate the dynamic microenvironment of tissues, including mechanical forces and fluid flow, providing a more accurate prediction of human responses.
Multi-organ interactions: It is possible to connect different organ chips to study the systemic effects of the compound and its metabolites.
Disease modeling: OOCs can be used to create models of human diseases, allowing for the evaluation of the compound's therapeutic efficacy in a disease-relevant context.
Future research could utilize liver-on-a-chip models to study the metabolism and potential hepatotoxicity of this compound, or gut-on-a-chip models to investigate its absorption and effects on the intestinal epithelium.
3D Cell Culture Models for Tissue Mimicry
Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment compared to traditional 2D monolayers. nih.govdanaher.comnih.govdrugdiscoverynews.combiotechniques.com The use of these models for testing this compound would be advantageous for several reasons:
Improved cell-cell and cell-matrix interactions: 3D models allow for more realistic cellular interactions, which can influence drug response.
Presence of physiological gradients: These models can replicate the gradients of nutrients, oxygen, and drug concentration that exist in solid tissues.
Enhanced predictive value: Studies have shown that 3D cell cultures can be more predictive of in vivo drug efficacy and toxicity than 2D cultures.
For example, tumor spheroids could be used to assess the anti-cancer potential of this compound in a model that better reflects the tumor microenvironment.
Computational Chemistry and In Silico Screening for Novel Targets
Computational chemistry and in silico screening methods are becoming indispensable tools in drug discovery and development, offering rapid and cost-effective ways to identify novel molecular targets and predict the biological activity of compounds. frontiersin.orgmdpi.comuni-giessen.de For this compound, these computational approaches hold significant promise for elucidating its mechanisms of action and expanding its therapeutic potential. By simulating interactions at a molecular level and building predictive models, researchers can gain insights that are often difficult to obtain through traditional experimental methods alone.
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as Rhein-8-glucoside, and its biological target. nih.govresearchgate.net This technique simulates the movement of atoms and molecules over time, allowing for the characterization of binding stability, conformational changes, and the energetic landscape of the ligand-receptor complex. frontiersin.orgthescipub.com
While specific MD simulation studies on this compound are limited, research on its aglycone, Rhein, offers valuable insights. For instance, MD simulations have been employed to confirm the stable binding of Rhein to various enzymes. researchgate.net These simulations can reveal key amino acid residues that are crucial for stabilizing the ligand within the active site through interactions like hydrogen bonds and π-π stacking. researchgate.net Future MD simulation studies on Rhein-8-glucoside could investigate how the addition of the glucoside moiety influences binding affinity and specificity to known targets of Rhein, and more importantly, help to identify novel targets. A critical aspect to analyze would be the stability of the protein-ligand complex, often evaluated by metrics such as the Root Mean Square Deviation (RMSD). frontiersin.org
Table 1: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to Rhein-8-glucoside Research |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time. | Indicates the stability of the binding of Rhein-8-glucoside to its target. Lower, stable RMSD values suggest a stable complex. frontiersin.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the target protein. | Identifies flexible regions of the protein that may be important for ligand binding and conformational changes upon the binding of Rhein-8-glucoside. frontiersin.org |
| Interaction Energy | Calculates the energy of interaction between the ligand and the protein. | Quantifies the strength of the binding affinity between Rhein-8-glucoside and its target. |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the protein. | Elucidates specific interactions that are critical for the recognition and binding of Rhein-8-glucoside. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net QSAR models are valuable for predicting the activity of new compounds, optimizing lead compounds, and screening large chemical libraries. researchgate.netnih.gov
For Rhein-8-glucoside, QSAR studies could be instrumental in predicting its activity against a range of biological targets. The development of a robust QSAR model would begin with the collection of a dataset of compounds structurally related to Rhein-8-glucoside with known biological activities. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net
Future research could focus on developing QSAR models to predict the inhibitory activity of Rhein-8-glucoside and its derivatives against targets implicated in various diseases. These models could guide the synthesis of new derivatives with enhanced potency and selectivity.
Exploration of Synergistic Effects with Other Phytochemicals
The therapeutic efficacy of many natural products can be enhanced when they are used in combination with other compounds, a phenomenon known as synergism. Exploring the synergistic effects of this compound with other phytochemicals could lead to the development of more effective therapeutic strategies.
Research has already indicated that Rhein, the aglycone of Rhein-8-glucoside, exhibits synergistic effects when combined with other active ingredients, leading to significantly enhanced therapeutic efficacy. mdpi.com A notable example is the interaction between Rhein-8-glucoside and sennoside A, another compound found in rhubarb. It has been demonstrated that Rhein-8-glucoside increases the purgative activity of sennoside A in mice in a dose-dependent manner. caymanchem.com This is attributed to the ability of Rhein-8-glucoside to increase the metabolic rate of sennoside A by intestinal bacteria. caymanchem.com
Future investigations should systematically screen for synergistic interactions between Rhein-8-glucoside and a wide array of other phytochemicals. This could involve high-throughput screening assays to assess the effects of combination treatments on various cell lines or disease models. Understanding the molecular basis of these synergistic interactions will be crucial for designing rational and effective combination therapies.
Development of Advanced Analytical Techniques for Trace Analysis in Biological Samples
The development of sensitive and specific analytical methods is paramount for understanding the pharmacokinetics and metabolism of Rhein-8-glucoside in biological systems. nist.gov The ability to accurately measure trace amounts of this compound and its metabolites in complex biological matrices like plasma, urine, and tissues is essential for preclinical and clinical studies.
Significant progress has been made in the analytical determination of anthraquinone (B42736) glycosides. A specific and accurate ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method has been established for the simultaneous quantification of Rhein-8-O-β-D-glucoside and other related compounds in rat plasma and tissues. researchgate.net This highlights the utility of advanced chromatographic and mass spectrometric techniques for the bioanalysis of this compound.
Future research in this area should focus on further enhancing the sensitivity and throughput of analytical methods. This could involve the exploration of novel sample preparation techniques to improve recovery and reduce matrix effects, as well as the application of high-resolution mass spectrometry for more comprehensive metabolite profiling. The development of such advanced analytical techniques will be critical for gaining a deeper understanding of the absorption, distribution, metabolism, and excretion of this compound.
Table 2: Advanced Analytical Techniques for Rhein-8-glucoside Analysis
| Analytical Technique | Abbreviation | Application in Rhein-8-glucoside Research |
| Ultra-High-Performance Liquid Chromatography | UHPLC | Provides high-resolution separation of Rhein-8-glucoside from other components in a complex mixture. researchgate.net |
| Tandem Mass Spectrometry | MS/MS | Offers sensitive and selective detection and quantification of Rhein-8-glucoside and its metabolites. researchgate.net |
| High-Resolution Mass Spectrometry | HRMS | Enables the identification of unknown metabolites of Rhein-8-glucoside and provides high-confidence structural elucidation. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Used for the structural confirmation of Rhein-8-glucoside and its metabolites. researchgate.net |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Rhein-8-glucoside calcium salt?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for proton and carbon assignments, high-resolution mass spectrometry (HR-MS) to verify molecular weight (484.43 g/mol, C₂₁H₁₆CaO₁₁), and X-ray crystallography for stereochemical confirmation. Cross-reference with published spectral data .
Q. What experimental approaches validate its hPTP1B inhibitory activity?
- Methodological Answer : Perform in vitro phosphatase assays using recombinant hPTP1B enzyme. Pre-incubate the enzyme with varying concentrations of the compound (e.g., 1–50 μM) and measure residual activity using p-nitrophenyl phosphate (pNPP) as a substrate. Calculate IC₅₀ (reported as 11.5 μM) via nonlinear regression .
Q. What are the solubility challenges, and how can they be addressed in in vitro assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers. Use polar aprotic solvents like DMSO for stock solutions (e.g., 10–50 mM). For cell-based assays, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-test solubility in PBS or culture media using dynamic light scattering (DLS) .
Q. How should the compound be stored to maintain stability?
- Methodological Answer : Store lyophilized powder at -20°C for ≤3 years. For short-term use, store dissolved samples at -80°C (≤6 months). Avoid freeze-thaw cycles by aliquoting. Confirm stability via HPLC-UV at 254 nm before critical experiments .
Advanced Research Questions
Q. How to resolve discrepancies between reported bioactivity and toxicity in related anthraquinones?
- Methodological Answer : Comparative fractionation studies (e.g., LC-MS-guided isolation) can identify co-eluting impurities or metabolites. Pair toxicity assays (e.g., MTT in HEK293 cells) with activity screens to calculate selectivity indices. For example, Rhein-8-glucoside’s low laxative activity contrasts with higher toxicity in structurally similar fractions .
Q. What mechanisms underlie its antibacterial effects beyond hPTP1B inhibition?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on treated bacterial cultures (e.g., Streptococcus mutans). Focus on biofilm-related genes (e.g., gtfB, gtfC) and validate with qPCR. Use confocal microscopy to quantify biofilm disruption .
Q. How to design in vivo pharmacokinetic studies given its solubility limitations?
- Methodological Answer : Use solubilizing agents like 20% SBE-β-CD in saline for intravenous delivery. For oral administration, suspend in 0.5% carboxymethyl cellulose (CMC-Na). Monitor plasma concentrations via LC-MS/MS at intervals (e.g., 0.5–24 h post-dose) .
Q. Does Rhein-8-glucoside exhibit synergistic effects with other plant-derived compounds?
- Methodological Answer : Screen combinatorial libraries (e.g., with flavonoids or alkaloids) using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) has been observed in anthraquinone-polyphenol combinations against multidrug-resistant pathogens .
Q. Why might in vitro hPTP1B inhibition not translate to in vivo metabolic benefits?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
